1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-
Brand Name: Vulcanchem
CAS No.: 646056-43-1
VCID: VC15956630
InChI: InChI=1S/C12H18N4/c1-15-9-6-12(10-15)5-3-8-16(12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3
SMILES:
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-

CAS No.: 646056-43-1

Cat. No.: VC15956630

Molecular Formula: C12H18N4

Molecular Weight: 218.30 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- - 646056-43-1

Specification

CAS No. 646056-43-1
Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
IUPAC Name 7-methyl-1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane
Standard InChI InChI=1S/C12H18N4/c1-15-9-6-12(10-15)5-3-8-16(12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3
Standard InChI Key IGBCRYOGJOKJGM-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(C1)CCCN2C3=NN=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- (CAS 646056-43-1) features a spirocyclic core comprising two fused rings: a piperazine-like diazaspiro[4.4]nonane system and a pyridazine moiety. The molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.30 g/mol. The spiro junction at position 1 and 7 creates a rigid three-dimensional structure, while the methyl group at position 7 and the pyridazinyl substituent at position 1 introduce steric and electronic diversity.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1,7-diazaspiro[4.4]nonane derivatives typically involves multi-step sequences combining cyclization and functionalization. For 7-methyl-1-(3-pyridazinyl)-, a plausible route includes:

  • Spiro Framework Assembly: Cyclocondensation of a diamine with a ketone precursor to form the diazaspiro[4.4]nonane core.

  • Pyridazinyl Introduction: Nucleophilic substitution or cross-coupling reactions to attach the pyridazine ring at position 1.

  • Methylation: Quaternization of the secondary amine at position 7 using methylating agents like methyl iodide.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
SpirocyclizationNH₃, EtOH, reflux45–60%
Pyridazinyl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C30–40%
N-MethylationCH₃I, K₂CO₃, CH₃CN70–85%

Reactivity Profile

The compound’s reactivity is dominated by:

  • Pyridazinyl Ring: Participates in electrophilic substitution at the nitrogen-rich positions.

  • Secondary Amine: Susceptible to alkylation or acylation, enabling further derivatization.

  • Spiro Center: Resists ring-opening under mild conditions, ensuring structural integrity .

Biological Activity and Research Findings

Hypothesized Mechanisms

Though direct studies on 7-methyl-1-(3-pyridazinyl)- are sparse, analogs of diazaspiro compounds exhibit:

  • Enzyme Inhibition: Binding to acetylcholinesterase’s peripheral anionic site via π-π stacking.

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) due to conformational rigidity .

Table 3: Comparison with Bioactive Analogs

CompoundTargetActivity (IC₅₀)Source
1,7-Diazaspiro[4.4]nonaneAcetylcholinesterase2.1 µM
7-Methyl DerivativeHypothetical GPCRsN/A

In Silico Predictions

Comparative Analysis with Related Compounds

Structural Analogues

Variations in substituents and stereochemistry profoundly affect activity:

Table 4: Diazaspiro Derivatives Comparison

CompoundSubstituentsMolecular WeightKey Feature
7-Methyl-1-(3-pyridazinyl)-Pyridazinyl, methyl218.30 g/molEnhanced rigidity
1-Phenylethyl DerivativePhenylethyl230.35 g/molIncreased hydrophobicity
Unsubstituted CoreNone126.20 g/molBase scaffold

The 7-methyl-pyridazinyl variant’s compact structure may favor blood-brain barrier penetration compared to bulkier analogs.

Future Directions and Applications

Research Priorities

  • Pharmacokinetic Studies: Assess absorption, distribution, and metabolism in model organisms.

  • Target Identification: High-throughput screening against kinase libraries .

  • Structural Optimization: Introduce fluorinated groups to modulate bioavailability.

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